Hexachlorophosphazene

Catalog No.
S560903
CAS No.
940-71-6
M.F
Cl6N3P3
M. Wt
347.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachlorophosphazene

CAS Number

940-71-6

Product Name

Hexachlorophosphazene

IUPAC Name

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

Molecular Formula

Cl6N3P3

Molecular Weight

347.7 g/mol

InChI

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10

InChI Key

UBIJTWDKTYCPMQ-UHFFFAOYSA-N

SMILES

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl

Synonyms

2,2,4,4,6,6-Hexachloro-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine;2,2,4,4,6,6-Hexachloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine; Phosphonitrile Chloride Trimer; 2,2,4,4,6,6-Hexachlorocyclotriphosphazatriene; 2,2,4,4,6,6-Hexachloroc

Canonical SMILES

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl

The exact mass of the compound Hexachlorophosphazene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209799. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphoranes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexachlorophosphazene (HCP) is a cyclic inorganic-organic precursor characterized by a rigid trimeric phosphazene ring containing exactly six reactive phosphorus-chlorine (P-Cl) bonds. As a foundational building block in materials science, it serves as the primary starting material for the synthesis of linear polyphosphazenes via thermal ring-opening polymerization (ROP) and for the development of hexasubstituted cyclomatrix flame retardants[1]. Its procurement value lies in its high reactivity toward nucleophilic substitution, allowing for precise functionalization with alkoxides, aryloxides, or amines to tailor thermal stability, electrochemical performance, and solubility profiles for advanced industrial applications[2].

Substituting the trimeric hexachlorophosphazene with its closely related tetramer analog (octachlorocyclotetraphosphazene) or using crude trimer-tetramer mixtures leads to catastrophic failures in polymer synthesis. During thermal ring-opening polymerization, the presence of the tetramer induces uncontrolled cross-linking, resulting in insoluble gel fractions rather than the desired high-molecular-weight, soluble linear poly(dichlorophosphazene) [1]. Furthermore, conventional organic phosphate flame retardants lack the rigid, star-shaped geometry and the exact hexa-functionality of the cyclotriphosphazene core, which are strictly required to achieve synergistic phosphorus-nitrogen flame retardancy without degrading the mechanical properties of the host resin [2].

Ring-Opening Polymerization Yield: Pure Trimer vs. Tetramer-Contaminated Mixtures

High-purity hexachlorophosphazene (the trimer) is strictly required for the thermal ring-opening polymerization (ROP) to produce linear poly(dichlorophosphazene) (PDCP). Procurement of commercial grades containing the tetramer impurity leads to uncontrolled cross-linking. Studies demonstrate that utilizing the purified trimer yields soluble, uncrosslinked linear polymers, whereas the presence of tetramer rapidly induces gelation, rendering the resulting polymer insoluble and unprocessable for downstream macromolecular substitution [1].

Evidence DimensionPolymerization Outcome and Solubility
Target Compound DataPure Trimer: Yields soluble, uncrosslinked linear poly(dichlorophosphazene) suitable for complete macromolecular substitution.
Comparator Or BaselineTrimer/Tetramer Mixture: Causes uncontrolled cross-linking and insoluble gel formation.
Quantified DifferenceTransition from 100% processable linear polymer to insoluble gel networks.
ConditionsThermal ring-opening polymerization at ~250 °C under vacuum or inert atmosphere.

Buyers must procure high-purity trimer grades to ensure the synthesis of soluble linear polyphosphazenes, as tetramer contamination ruins downstream processability.

Limiting Oxygen Index (LOI) Enhancement in Epoxy Resins

Hexachlorophosphazene serves as the essential core for synthesizing hexasubstituted cyclotriphosphazene flame retardants. When these HCP-derived additives are incorporated into standard polymer matrices like epoxy, they provide massive enhancements in thermal stability. Quantitative combustion tests show that neat epoxy resins typically exhibit a Limiting Oxygen Index (LOI) of approximately 23.2% and fail vertical burning tests. In contrast, incorporating 20 wt% of HCP-derived flame retardants elevates the LOI to 29.0% and achieves a strict UL-94 V-0 rating, significantly outperforming baseline halogen-free organic additives [1].

Evidence DimensionLimiting Oxygen Index (LOI) and Flammability Rating
Target Compound DataHCP-derivative loaded Epoxy: LOI of 29.0%, UL-94 V-0 rating.
Comparator Or BaselineNeat Epoxy Resin Baseline: LOI of 23.2%, fails UL-94 test.
Quantified DifferenceAbsolute LOI increase of 5.8% and transition from combustible to V-0 self-extinguishing.
ConditionsStandardized UL-94 vertical burning and LOI testing on epoxy resin composites.

Procuring HCP to synthesize cyclomatrix flame retardants allows formulators to achieve V-0 ratings at lower loading levels without relying on environmentally restricted halogenated additives.

Stoichiometric Precision in Dendrimer and Star-Polymer Core Synthesis

The molecular geometry of hexachlorophosphazene provides exactly six equivalent P-Cl reactive sites, making it a superior structural core compared to linear phosphates or octachlorocyclotetraphosphazene (which has eight sites and different steric constraints). Model reactions confirm that the trimer undergoes smooth, complete nucleophilic substitution with organic nucleophiles to form symmetric hexasubstituted derivatives, verified by a single distinct 31P NMR peak [1]. This predictable reactivity prevents the formation of partially substituted, unstable intermediates that plague linear polyphosphate functionalization.

Evidence DimensionReactive Site Uniformity and Substitution Completeness
Target Compound DataHCP (Trimer): Exactly 6 equivalent sites, achieving 100% complete substitution with a single 31P NMR resonance.
Comparator Or BaselineLinear Polyphosphates / Tetramer: Suffer from steric hindrance, incomplete substitution, and complex multiplet NMR signatures.
Quantified Difference100% uniform symmetric substitution vs. heterogeneous partial substitution.
ConditionsNucleophilic substitution reactions with organic nucleophiles (e.g., alkoxides, amines) in dry solvents.

For advanced materials and dendrimer synthesis, HCP provides a geometrically perfect, reproducible core that guarantees uniform functionalization.

Synthesis of Linear Polyphosphazene Elastomers and Biomaterials

Procuring high-purity, tetramer-free hexachlorophosphazene is the critical first step for thermal ring-opening polymerization, ensuring a soluble, uncrosslinked poly(dichlorophosphazene) backbone ready for macromolecular substitution [1].

Halogen-Free Flame Retardant Additive Manufacturing

HCP is the ideal precursor for synthesizing hexasubstituted cyclotriphosphazene additives, which are compounded into epoxy and polyester resins to achieve UL-94 V-0 ratings and high Limiting Oxygen Index (LOI) values without halogenated compounds[2].

Star-Shaped Polymer and Dendrimer Core Scaffolding

The exact hexa-functionality of the HCP ring allows for precise, stoichiometrically controlled nucleophilic substitution, making it the preferred central core for synthesizing symmetric dendrimers and multi-arm star polymers [1].

XLogP3

5.3

UNII

7VR28MTM9D

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

940-71-6

Wikipedia

Hexachlorocyclotriphosphatriazene
Hexachlorophosphazene

General Manufacturing Information

2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-: ACTIVE

Dates

Last modified: 08-15-2023

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